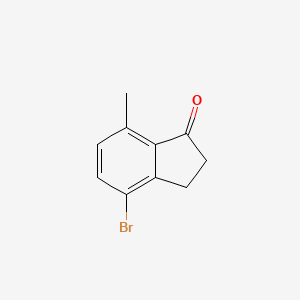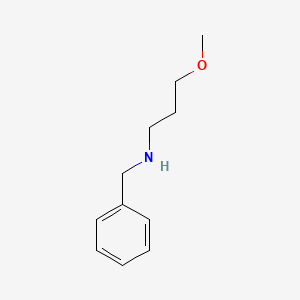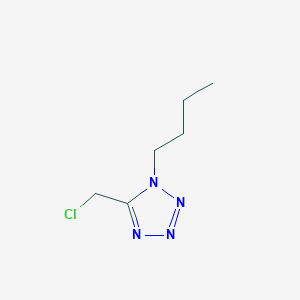
1-butyl-5-(chloromethyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-(chloromethyl)-1H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles that have found extensive applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles are known for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is crucial in drug design .
Synthesis Analysis
The synthesis of 5-substituted tetrazoles, such as 1-butyl-5-(chloromethyl)-1H-tetrazole, can be achieved through various methods. These methods include reactions in acidic media, Lewis acid catalysis, and the use of organometallic or organosilicon azides. The Stille reaction, a palladium-catalyzed cross-coupling process, is one such method that has been employed to synthesize 5-aryl- and 5-heteroaryl-1H-tetrazoles from aryl- and heteroaryl-halides, which could be adapted for the synthesis of 1-butyl-5-(chloromethyl)-1H-tetrazole .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by a ring consisting of four nitrogen atoms and one carbon atom. The substitution at the 5-position, such as the chloromethyl group in 1-butyl-5-(chloromethyl)-1H-tetrazole, can influence the molecular geometry and electronic distribution, which in turn affects the compound's reactivity and interaction with metal ions in coordination complexes .
Chemical Reactions Analysis
Tetrazoles can participate in various chemical reactions due to their reactive nitrogen atoms. For instance, the alkylation of 5-substituted tetrazoles can lead to the formation of isomeric 1- and 2-substituted tetrazoles. The selectivity of this reaction can be influenced by the steric and electronic properties of the substituents, as demonstrated by the selective 1-substitution reaction of tetrazoles using different alkylating agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-butyl-5-(chloromethyl)-1H-tetrazole would be influenced by its tetrazole core and the substituents attached to it. Tetrazoles are generally known for their high nitrogen content, which contributes to their explosive properties and their utility in the photographic industry. The lipophilicity and metabolic stability imparted by the butyl and chloromethyl groups would be particularly relevant in the context of medicinal chemistry, where these properties are crucial for drug absorption and resistance to metabolic degradation .
Scientific Research Applications
Catalysis and Synthesis
1-butyl-5-(chloromethyl)-1H-tetrazole is involved in catalysis and synthesis applications. For example, a series of 5-substituted 1H-tetrazoles, including 1-butyl-5-(chloromethyl)-1H-tetrazole, were synthesized through [3+2] cycloaddition reactions. These compounds served as building blocks for novel tetrazolium ionic liquids (ILs) with diverse counterions, showcasing their potential in various chemical syntheses (Aridoss & Laali, 2011).
Medicinal Chemistry
1-butyl-5-(chloromethyl)-1H-tetrazole and its derivatives have significant roles in medicinal chemistry. They serve as bioisosteric replacements for carboxylic acids, enhancing the lipophilicity and metabolic resistance of the associated drugs. This bioisosterism is crucial in the design and efficacy of clinical drugs (Mittal & Awasthi, 2019).
Material Science
In material science, derivatives of 1-butyl-5-(chloromethyl)-1H-tetrazole, like dimethyl 1,1'-butane-1,4-diylbis(5-methyl-1H-pyrazole-3-carboxylate), have been studied for their corrosion inhibitory properties. These compounds showed promising results as corrosion inhibitors for steel in acidic conditions, highlighting their potential applications in protective coatings and material preservation (Ouali et al., 2013).
Safety And Hazards
The safety data sheet (SDS) for 1-butyl-5-(chloromethyl)-1H-tetrazole includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
1-butyl-5-(chloromethyl)tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN4/c1-2-3-4-11-6(5-7)8-9-10-11/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRBJRVTTBHFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407101 |
Source


|
| Record name | 1-Butyl-5-(chloromethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-5-(chloromethyl)-1H-tetrazole | |
CAS RN |
37468-43-2 |
Source


|
| Record name | 1-Butyl-5-(chloromethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


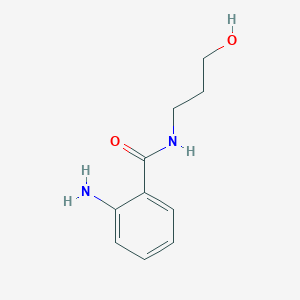
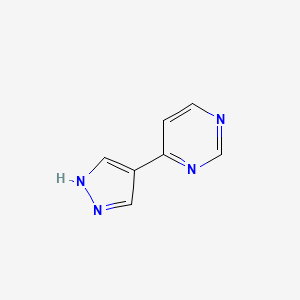

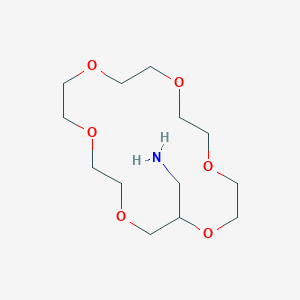
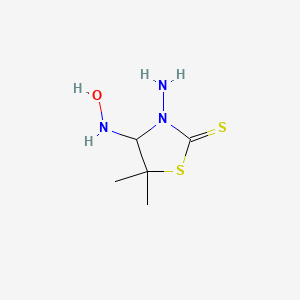
![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)
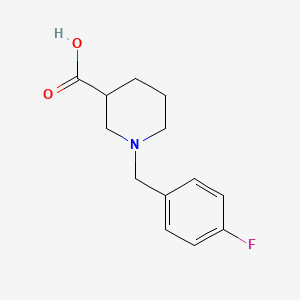
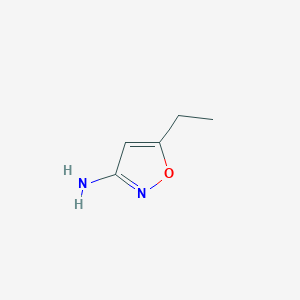
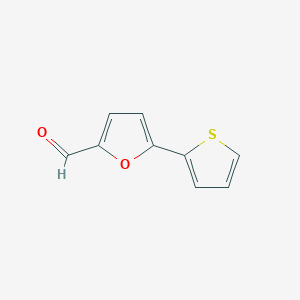
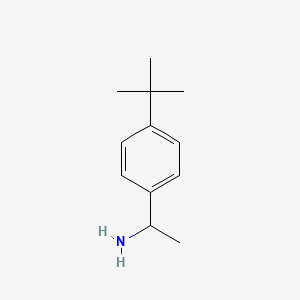
![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)
